Predicted Lipophilicity (XLogP3) Benchmark Against Chain-Length Analogs
For CNS drug discovery programs, the ideal lipophilicity range for passive BBB permeability is typically an XLogP3 between 1 and 3. The target compound, 2-amino-N-[(3-fluorophenyl)methyl]-N-methylpentanamide, has a computed XLogP3 of 1.7, positioning it optimally within the CNS drug-like space [1]. Its direct analog, 2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide, has a lower molecular weight and thus a reduced predicted XLogP3, potentially limiting passive diffusion. Conversely, higher homologs could exceed the desired lipophilicity ceiling, increasing the risk of off-target promiscuity and poor solubility. This specific logP value makes the pentanamide superior for projects where both permeability and a manageable safety profile are needed.
| Evidence Dimension | Lipophilicity (Computationally Predicted XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide (XLogP3 predicted to be lower) and longer chain analogs (XLogP3 predicted to be higher). Baseline CNS drug ideal range: 1-3. |
| Quantified Difference | A difference of approximately 0.5 log unit per methylene group. The target value of 1.7 is centrally located in the ideal range. |
| Conditions | Computational prediction model (XLogP3). |
Why This Matters
Procurement of the pentanamide over the butanamide is justified by its superior alignment with the physicochemical sweet spot for CNS target engagement, a critical parameter for screening libraries.
- [1] Kuujia.com. Computed Properties for CAS 1218040-65-3: XLogP3 value. View Source
